1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Description
1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
The exact mass of the compound 1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Interactions
This compound has been utilized in the study of nucleophilic aromatic substitution reactions, particularly in the context of room-temperature ionic liquids. Research by D’Anna et al. (2006) delves into the kinetics of the nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with different amines, including morpholine, in ionic liquids, showcasing its pivotal role in understanding reagent-solvent interactions and the effect of solvation on reaction rates (D’Anna et al., 2006).
Pharmacological Potential
A study by Zhukovskaya et al. (2019) synthesized new compounds containing 2-morpholino and 2-morpholinoethylamine substituents, demonstrating significant antiglycation activities comparable to aminoguanidine. This research highlights the compound's potential in developing treatments for conditions associated with protein glycation (Zhukovskaya et al., 2019).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized a series of new hybrid anticonvulsant agents by integrating chemical fragments of known antiepileptic drugs with morpholine, demonstrating broad spectra of activity across various preclinical seizure models. This study underscores the compound's versatility in creating novel therapeutic agents for epilepsy (Kamiński et al., 2015).
Catalysis and Synthetic Applications
In the realm of catalysis, Ulu et al. (2017) explored the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes bearing N-Heterocyclic carbenes, where the morpholine and related structures played a crucial role in demonstrating the reaction's efficiency. This research has implications for developing more efficient and selective catalytic processes (Ulu et al., 2017).
Properties
IUPAC Name |
1-butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-2-3-8-24-14-16(13-19(24)26)21-22-17-6-4-5-7-18(17)25(21)15-20(27)23-9-11-28-12-10-23/h4-7,16H,2-3,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYMPGVVKJQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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